1-(4-IODOBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE
Beschreibung
1-[(4-Iodophenyl)sulfonyl]-2-propyl-1H-imidazole is a chemical compound with the molecular formula C₁₂H₁₃IN₂O₂S. It is characterized by the presence of an iodophenyl group, a sulfonyl group, and an imidazole ring.
Eigenschaften
Molekularformel |
C12H13IN2O2S |
|---|---|
Molekulargewicht |
376.22 g/mol |
IUPAC-Name |
1-(4-iodophenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C12H13IN2O2S/c1-2-3-12-14-8-9-15(12)18(16,17)11-6-4-10(13)5-7-11/h4-9H,2-3H2,1H3 |
InChI-Schlüssel |
VNAOTXSGGQEDPG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(4-IODOBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the iodophenyl and sulfonyl precursors.
Reaction Conditions: The iodophenyl precursor is reacted with a sulfonyl chloride in the presence of a base to form the sulfonyl iodophenyl intermediate.
Formation of Imidazole Ring: The intermediate is then subjected to cyclization with a suitable reagent to form the imidazole ring, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-[(4-Iodophenyl)sulfonyl]-2-propyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions, forming various cyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Iodophenyl)sulfonyl]-2-propyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 1-(4-IODOBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The iodophenyl group can interact with proteins and enzymes, affecting their function. The sulfonyl group can participate in redox reactions, altering the cellular redox state. The imidazole ring can bind to metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Iodophenyl)sulfonyl]-2-propyl-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)sulfonyl]-2-propyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine.
1-[(4-Chlorophenyl)sulfonyl]-2-propyl-1H-imidazole: Similar structure but with a chlorine atom instead of iodine.
1-[(4-Fluorophenyl)sulfonyl]-2-propyl-1H-imidazole: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of 1-(4-IODOBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE lies in its specific chemical properties conferred by the iodine atom, which can influence its reactivity and interactions with other molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
